4-methoxy-1H-indazole-3-carboxylic acid
Overview
Description
4-Methoxy-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C9H8N2O3 . It has a molecular weight of 192.17 . It is a white solid .
Synthesis Analysis
The synthesis of 1H-indazoles has been explored in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8N2O3/c1-14-6-4-2-3-5-7(6)8(9(12)13)11-10-5/h2-4H,1H3,(H,10,11)(H,12,13) .Chemical Reactions Analysis
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. The strategies for their synthesis include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical and Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 192.17 .Scientific Research Applications
Corrosion Inhibition
4-methoxy-1H-indazole-3-carboxylic acid derivatives have shown significant potential in the field of corrosion inhibition. For example, studies demonstrate that certain derivatives, such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, exhibit excellent inhibition efficiency for mild steel in hydrochloric acid medium, highlighting their potential in protecting metals from acidic corrosion. This is achieved through the adsorption of these compounds on the steel surface, following Langmuir’s isotherm, suggesting a chemisorption mechanism (Bentiss et al., 2009). Additionally, the interaction of similar derivatives on copper in sulfuric acid was investigated, revealing that these compounds act as mixed-type inhibitors and their efficiency increases with electron density around the molecule, as demonstrated through quantum chemical and molecular dynamics studies (John et al., 2011).
Anticancer Activity
Derivatives of this compound have been explored for their anticancer properties as well. Research on β-carboline derivatives, which are structurally related, indicated that these compounds exhibit promising anticancer activity by inhibiting the growth of cancer cells through apoptosis. Specifically, 9-(2-methoxybenzyl)-β-carboline-3-carboxylic acid showed significant potential against HL-60 cells, suggesting a pathway for developing novel antitumor agents (Chen et al., 2015).
Photocleavage Efficiency
The photocleavage efficiency of 1-acyl-7-nitroindolines, a class of compounds that includes derivatives of this compound, has been studied for its relevance in releasing carboxylic acids, especially neuroactive amino acids. The addition of electron-donating substituents like 4-methoxy groups has been found to significantly improve photocleavage efficiency, which is important for the controlled release of bioactive molecules (Papageorgiou & Corrie, 2000).
Synthesis of Triazole-based Scaffolds
The development of 5-amino-1,2,3-triazole-4-carboxylates highlights the utility of this compound derivatives in synthesizing triazole-based scaffolds for peptidomimetics and biologically active compounds. This approach utilizes ruthenium-catalyzed cycloaddition, demonstrating the potential for creating diverse and functionally rich molecular architectures that could serve as bases for drug development and other applications (Ferrini et al., 2015).
Mechanism of Action
Target of Action
Indazole derivatives have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
It’s known that indazole derivatives can bind effectively with the hinge region of tyrosine kinase . This interaction could lead to the inhibition of the kinase, thereby affecting the downstream signaling pathways .
Biochemical Pathways
The inhibition of kinases like chk1, chk2, and h-sgk by indazole derivatives can affect various cellular processes, including cell cycle regulation and cell volume regulation .
Result of Action
The inhibition of kinases by indazole derivatives can lead to changes in cellular processes, potentially leading to the treatment of diseases such as cancer .
Safety and Hazards
The safety data sheet for 1H-indazole-3-carboxylic acid, a related compound, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .
Future Directions
While specific future directions for 4-methoxy-1H-indazole-3-carboxylic acid are not mentioned in the search results, indazole-containing heterocyclic compounds are drawing more and more attention in medicinal chemistry as kinase inhibitors . This suggests that future research may continue to explore the medicinal applications of these compounds.
Biochemical Analysis
Biochemical Properties
4-Methoxy-1H-indazole-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with human carbonic anhydrases, which are enzymes that catalyze the reversible hydration of carbon dioxide . The interaction between this compound and these enzymes can influence the enzyme’s activity, potentially leading to changes in physiological processes such as respiration and acid-base balance.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, indazole derivatives, including this compound, have been reported to exhibit anti-inflammatory, antitumor, and antibacterial activities . These effects are mediated through the modulation of specific signaling pathways and the regulation of gene expression, which can lead to altered cellular functions and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For example, this compound can act as an inhibitor of certain enzymes, thereby modulating their activity and influencing downstream biochemical pathways . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and reduced efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to exhibit beneficial effects, such as anti-inflammatory and antitumor activities . At higher doses, toxic or adverse effects may occur, including potential damage to vital organs and disruption of normal physiological processes. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risk of adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can undergo biotransformation through enzymatic reactions, leading to the formation of metabolites that may have distinct biological activities . The metabolic pathways of this compound can influence its overall pharmacokinetics and pharmacodynamics, affecting its distribution, efficacy, and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cells, this compound can interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within specific tissues can influence its therapeutic effects and potential toxicity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes and biochemical pathways.
Properties
IUPAC Name |
4-methoxy-1H-indazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-6-4-2-3-5-7(6)8(9(12)13)11-10-5/h2-4H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCWFHMSYTUYDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=NN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646577 | |
Record name | 4-Methoxy-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865887-02-1 | |
Record name | 4-Methoxy-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxy-1H-indazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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